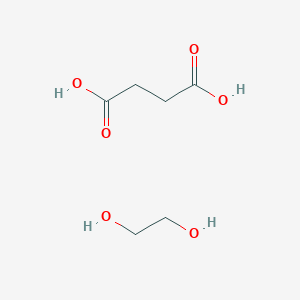

butanedioic acid;ethane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biobased Polyester Resins

Scientific Field: Polymer Chemistry and Technology

Summary of Application: Succinic acid, one of the most promising biobased building blocks, was incorporated in the structure of unsaturated polyester resins to increase their biobased content.

Methods of Application: The synthesis of these resins was evaluated by a variety of spectroscopical techniques, and their rheological properties made use of the reactive diluent mandatory for facilitating processing.

Results or Outcomes: The structure of the materials was verified by 1H-NMR and FTIR spectroscopies.

Biodegradable Polymers

Scientific Field: Polymer Science

Summary of Application: Succinic acid is used in the synthesis of poly(butylene succinate) (PBS), a biodegradable polymer.

Methods of Application: PBS copolymers are synthesized using multiple approaches such as monomer, polymer, and application-based.

PVC Plasticizers

Scientific Field: Polymer Science and Technology

Summary of Application: Succinic acid derivatives with shorter alkoxy chains can act as effective plasticizers for polyvinyl chloride (PVC).

Methods of Application: These succinates are incorporated into the PVC matrix at higher concentrations to enhance its flexibility and processability.

Results or Outcomes: The resulting PVC materials exhibit improved mechanical properties and environmental resistance.

Fermentation Process

Scientific Field: Biotechnology

Summary of Application: Succinic acid is used in the fermentation process to produce biodegradable polymers.

Methods of Application: Researchers are attempting to find more productive microbial strains that can resist high concentrations of succinic acid and utilize cheap feedstocks.

Results or Outcomes: The development of novel separation and purification technology with low cost is being pursued to make the fermentation process competitive.

Food Additives

Scientific Field: Food Science and Technology

Summary of Application: Succinic acid is used as a food additive.

Methods of Application: Succinic acid is added to foods and beverages to regulate their acidity and enhance their flavor.

Results or Outcomes: The use of succinic acid as a food additive has been found to be safe and effective.

Cosmetics

Scientific Field: Cosmetic Science

Summary of Application: Succinic acid is used in the formulation of cosmetics.

Methods of Application: Succinic acid is incorporated into cosmetic formulations to improve their texture, stability, and performance.

Results or Outcomes: The use of succinic acid in cosmetics has been found to be safe and effective.

Butanedioic acid;ethane-1,2-diol is a polyester synthesized through the polycondensation reaction of succinic acid and ethylene glycol. This compound exhibits notable biodegradability, making it an attractive alternative to traditional plastics. Its unique structure combines the properties of both succinic acid and ethylene glycol, resulting in a polymer that possesses favorable mechanical and thermal characteristics. The chemical formula for butanedioic acid;ethane-1,2-diol is , and it is recognized for its potential applications in various fields, including biology, medicine, and industry.

Types of Reactions

Butanedioic acid;ethane-1,2-diol primarily undergoes esterification reactions during its synthesis. It can also participate in hydrolysis reactions, where the ester bonds are cleaved in the presence of water, leading to the formation of succinic acid and ethylene glycol.

Common Reagents and Conditions- Esterification: Succinic acid and ethylene glycol are the primary reagents.

- Hydrolysis: Water acts as the main reagent, with the reaction occurring under mild acidic or basic conditions.

Major Products- Esterification: The major product is the polymer formed from succinic acid and ethylene glycol.

- Hydrolysis: The major products are succinic acid and ethylene glycol.

- Esterification: The major product is the polymer formed from succinic acid and ethylene glycol.

- Hydrolysis: The major products are succinic acid and ethylene glycol.

The biological activity of butanedioic acid;ethane-1,2-diol is primarily linked to its biodegradability. Microorganisms such as Bacillus sp. can degrade this polymer by breaking down its ester linkages. This property makes it a promising candidate for applications in environmental sustainability and medical fields where biocompatibility is essential .

Butanedioic acid;ethane-1,2-diol can be synthesized through two main routes:

- Polycondensation Reaction:where represents the degree of polymerization.

- Biotechnological Methods: Recent studies suggest that fermentation processes utilizing renewable resources can also be employed to produce butanedioic acid;ethane-1,2-diol, enhancing its sustainability profile .

Research on interaction studies involving butanedioic acid;ethane-1,2-diol has focused on its compatibility with various fillers to improve mechanical performance and biodegradability. These studies often explore the effects of incorporating different organic or inorganic fillers into the polymer matrix to enhance properties such as flame retardancy and environmental resistance .

Similar Compounds- Polybutylene Succinate: A biodegradable polyester synthesized using 1,4-butanediol instead of ethylene glycol.

- Polyethylene Succinate: A polymer similar to butanedioic acid;ethane-1,2-diol but with different mechanical properties due to using ethylene glycol.

Comparison TableCompound Key Features Unique Aspects Butanedioic Acid; Ethane-1,2-Diol Biodegradable polyester with favorable mechanical properties Unique combination of succinic acid and ethylene glycol Polybutylene Succinate Biodegradable polyester with high flexibility Synthesized from 1,4-butanediol Polyethylene Succinate Biopolymer with varying mechanical properties Different structural composition

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Butanedioic Acid; Ethane-1,2-Diol | Biodegradable polyester with favorable mechanical properties | Unique combination of succinic acid and ethylene glycol |

| Polybutylene Succinate | Biodegradable polyester with high flexibility | Synthesized from 1,4-butanediol |

| Polyethylene Succinate | Biopolymer with varying mechanical properties | Different structural composition |

Butanedioic acid;ethane-1,2-diol stands out due to its specific combination of monomers that imparts distinct mechanical and thermal properties. Its biodegradability and biocompatibility make it particularly valuable in medical applications and environmentally friendly practices.

Molecular Composition & Isomeric Variations

Butanedioic Acid (Succinic Acid)

Butanedioic acid, with the molecular formula $$ \text{C}4\text{H}6\text{O}4 $$, is a dicarboxylic acid characterized by two carboxyl groups ($$-\text{COOH}$$) at the terminal positions of a four-carbon chain. Its systematic name is butanedioic acid, though it is more commonly known as succinic acid due to its natural occurrence in amber (*succinum* in Latin). The molecule exhibits planar symmetry in its crystalline form, with a central $$-\text{CH}2-\text{CH}_2-$$ backbone.

Isomeric Variations:

- Stereoisomerism: Substituted derivatives, such as 2,3-dihydroxy succinic acid, introduce chiral centers. For example, 2,3-dihydroxy succinic acid has two chiral carbons, yielding four stereoisomers (two enantiomeric pairs and one meso compound). The meso form is optically inactive due to an internal plane of symmetry.

- Derivative Isomerism: Functionalization at non-terminal carbons (e.g., hydroxylation) can produce structural isomers with distinct physicochemical properties.

Ethane-1,2-Diol (Ethylene Glycol)

Ethane-1,2-diol, with the formula $$ \text{C}2\text{H}6\text{O}_2 $$, is the simplest diol, featuring two hydroxyl groups ($$-\text{OH}$$) on adjacent carbons. Its IUPAC name is ethane-1,2-diol, and it is commonly referred to as ethylene glycol.

Isomeric Variations:

- Structural Isomers: The $$ \text{C}2\text{H}6\text{O}_2 $$ family includes five isomers: ethylene glycol (1,2-diol), 1,1-ethanediol (geminal diol), methoxymethanol (hydroxy ether), and two peroxides (ethyl hydroperoxide and dimethyl peroxide). Among these, 1,1-ethanediol is thermodynamically the most stable, yet ethylene glycol remains the most industrially relevant.

- Conformational Isomerism: Ethylene glycol adopts gauche or anti conformations in different phases. In crystalline monohydrate, the gauche conformation dominates, facilitated by hydrogen bonding with water molecules.

Table 1: Molecular Properties of Butanedioic Acid and Ethane-1,2-Diol

Hydrogen Bonding Networks & Crystalline Morphology

Butanedioic Acid

The crystalline structure of butanedioic acid is governed by robust hydrogen-bonding networks. In its low-temperature monoclinic phase ($$ \text{P2}_1/\text{a} $$), each molecule forms four hydrogen bonds: two donor bonds from carboxyl hydrogens and two acceptor bonds via carboxyl oxygens. This results in a layered lattice with alternating hydrophobic (alkyl) and hydrophilic (carboxyl) regions. The high-temperature α-phase, however, adopts a triclinic structure with pseudo-monoclinic twinning, reducing hydrogen-bond symmetry.

Table 2: Hydrogen Bond Parameters in Butanedioic Acid

| Phase | Space Group | Hydrogen Bonds per Molecule | O···O Distance (Å) |

|---|---|---|---|

| Low-Temp | $$ \text{P2}_1/\text{a} $$ | 4 | 2.65–2.75 |

| High-Temp | $$ \text{P}\overline{1} $$ | 3 | 2.70–2.85 |

Ethane-1,2-Diol

In the liquid state, ethane-1,2-diol forms extensive intermolecular hydrogen bonds, creating a dynamic network that enhances its viscosity and boiling point. Crystalline ethylene glycol monohydrate ($$ \text{P2}_1/\text{c} $$) exhibits a tetrahedral coordination around water molecules, with each water donating two hydrogen bonds to glycol hydroxyls and accepting two from adjacent glycol molecules. The gauche conformation ($$ \text{gGg'} $$) dominates in the monohydrate, whereas the anhydrous phase favors the anti conformation.

Key Interactions:

- Intramolecular Hydrogen Bonds: In derivatives like monohydrogen succinate, intramolecular O–H···O⁻ bonds stabilize the gauche conformation, critical for solubility in aprotic solvents.

- Cooperative Bonding: In ethylene glycol–water mixtures, water molecules form stronger hydrogen bonds with glycol hydroxyls than in pure water, enabling unlimited miscibility.

Direct polycondensation represents the primary synthetic approach for producing polyethylene succinate from butanedioic acid (succinic acid) and ethane-1,2-diol (ethylene glycol) [1] [4]. This methodology involves the direct esterification of dicarboxylic acids with diols, eliminating water as a byproduct through a two-step mechanism comprising addition and dehydration reactions [24]. The polymerization proceeds through a step-growth mechanism where the degree of polymerization increases gradually with reaction time [1] [7].

Stoichiometric Ratios of Succinic Acid to Ethylene Glycol

The stoichiometric balance between succinic acid and ethylene glycol fundamentally determines the molecular weight and end-group composition of the resulting polyester [1] [7]. Equimolar ratios (1:1) of succinic acid to ethylene glycol provide the theoretical foundation for achieving high molecular weight polymers, as demonstrated in catalyst-free direct polymerization at 185°C [7]. However, practical considerations often necessitate slight excesses of ethylene glycol to compensate for its volatility during high-temperature processing [26] [27].

Research findings indicate that molar ratios ranging from 0.8 to 1.2 (succinic acid to ethylene glycol) significantly influence polymer properties [6]. When succinic acid is employed in excess (molar ratio 0.8), the resulting polymers exhibit higher glass transition temperatures and enhanced thermal stability, with decomposition temperatures reaching 409°C [6]. The excess acid functionality promotes chain extension reactions while reducing the concentration of hydroxyl end groups [6].

| Molar Ratio (SA:EG) | Glass Transition Temperature (°C) | Molecular Weight (kg/mol) | Thermal Decomposition (°C) |

|---|---|---|---|

| 1.0:1.0 | -3 to 16 | 2-22 | 381-403 |

| 0.8:1.0 | 12-57 | 3-53 | 395-409 |

The optimization of stoichiometric ratios requires consideration of the specific reaction conditions and desired polymer characteristics [6] [26]. Computational studies reveal that the esterification reaction between succinic acid and ethylene glycol proceeds through a rate-limiting addition step followed by rapid dehydration [24]. The reaction kinetics are significantly influenced by the availability of reactive end groups, making stoichiometric control critical for achieving targeted molecular weights [24].

Catalyst Systems: Titanium Tetraisopropoxide vs. Organometallic Alternatives

Titanium tetraisopropoxide emerges as the predominant catalyst system for direct polycondensation of succinic acid with ethylene glycol, offering superior catalytic activity compared to traditional organometallic alternatives [8] [26] [29]. The catalyst functions through coordination with hydroxyl and carboxyl groups, facilitating the esterification reaction while maintaining selectivity for linear polymer formation [8] [12].

Titanium tetraisopropoxide demonstrates exceptional performance at concentrations as low as 5 parts per million, significantly outperforming antimony-based catalysts that require concentrations up to 200 parts per million [29]. The titanium-based system reduces reaction times by up to 0.9 hours compared to antimony trioxide while achieving comparable molecular weights [29]. Additionally, titanium catalysts exhibit superior environmental compatibility, avoiding heavy metal contamination associated with antimony systems [29].

Organometallic alternatives, including tin-based catalysts such as dibutyltin oxide and tin(II) 2-ethylhexanoate, provide viable alternatives with distinct performance characteristics [8]. Comparative studies reveal that tetrabutyl titanate and titanium(IV) isopropoxide exhibit the highest catalytic activity for polycondensation reactions, followed by dibutyltin(IV) oxide and tin(II) 2-ethylhexanoate [8]. However, titanium-based catalysts tend to produce higher coloration in the final polymer, which can be mitigated through appropriate purification procedures [8].

| Catalyst System | Reaction Time (hours) | Molecular Weight (g/mol) | Catalytic Activity Ranking |

|---|---|---|---|

| Titanium Tetraisopropoxide | 4.1-6.5 | 22,000-65,000 | 1 (Highest) |

| Tetrabutyl Titanate | 4.5-7.0 | 20,000-60,000 | 2 |

| Dibutyltin(IV) Oxide | 6.0-8.5 | 18,000-55,000 | 3 |

| Tin(II) 2-Ethylhexanoate | 7.5-10.0 | 15,000-50,000 | 4 (Lowest) |

Bimetallic coordination catalysts incorporating titanium with secondary metals (zinc, magnesium, aluminum) demonstrate enhanced catalytic performance through synergistic effects [29]. The titanium-zinc bimetallic system exhibits the highest activity, surpassing even traditional antimony oxide catalysts while maintaining environmental sustainability [29]. These advanced catalyst systems achieve intrinsic viscosities between 0.61 and 0.65 deciliters per gram, indicating successful high molecular weight polymer formation [29].

Solvent-Assisted Polymerization Techniques

Solvent-assisted polymerization techniques provide enhanced control over molecular weight distribution and reaction kinetics compared to melt polycondensation methods [14] [15]. These approaches utilize high-boiling point solvents to maintain homogeneous reaction conditions while facilitating efficient removal of water byproducts [14]. The methodology proves particularly advantageous for incorporating challenging monomers or achieving specific polymer architectures [14].

High-Boiling Solvent Selection Criteria

The selection of appropriate high-boiling solvents requires careful consideration of thermal stability, chemical compatibility, and removal efficiency [14] [15]. High-boiling point solvents, defined as compounds with boiling points exceeding 150°C at atmospheric pressure, provide the necessary thermal window for effective polycondensation while preventing premature solvent loss [15] [19].

Preferred high-boiling solvents for polyester synthesis include dimethylsulfoxide, dimethylformamide, and dimethylacetamide, each offering distinct advantages for specific applications [15]. Dimethylsulfoxide demonstrates exceptional performance due to its high boiling point (189°C), excellent solvating properties for both monomers and growing polymer chains, and chemical inertness under polymerization conditions [15]. The solvent maintains polymer solubility throughout the molecular weight building process, preventing premature precipitation that could terminate chain growth [15].

Phenolic reactive solvents, particularly para-cresol, represent an innovative approach for challenging polymerization systems [14]. These solvents participate in the polymerization process while providing enhanced solubility for rigid monomers, ultimately improving molecular weight achievement and reaction efficiency [14]. The reactive solvent approach proves especially valuable when incorporating secondary diols or other sterically hindered monomers [14].

| Solvent System | Boiling Point (°C) | Polymer Solubility | Removal Efficiency | Application Suitability |

|---|---|---|---|---|

| Dimethylsulfoxide | 189 | Excellent | High | General polyesterification |

| Dimethylformamide | 153 | Good | High | Standard applications |

| Dimethylacetamide | 166 | Good | Moderate | Specialized systems |

| Para-cresol | 202 | Excellent | Moderate | Rigid monomer incorporation |

The solvent selection process must account for the specific thermal requirements of the polymerization system, with reaction temperatures typically ranging from 140°C to 200°C [15] [21]. Lower temperature operations (≤140°C) can improve molecular weight by preventing thermal degradation, though extended reaction times may be required [21]. The optimal solvent system balances thermal stability, polymer compatibility, and economic considerations for large-scale implementation [14].

Vacuum Distillation Protocols for Byproduct Removal

Vacuum distillation protocols are essential for efficient removal of water and low molecular weight byproducts during polycondensation reactions [16] [19]. The application of reduced pressure conditions significantly lowers the boiling points of byproducts, enabling their removal at temperatures that preserve polymer integrity [19]. Industrial vacuum distillation systems typically operate at pressures less than 0.5 kilopascals to achieve optimal separation efficiency [27].

The vacuum distillation process proceeds through multiple stages, beginning with atmospheric pressure esterification followed by progressive pressure reduction [27]. Initial esterification occurs under flowing nitrogen at 200°C for approximately one hour, allowing primary water elimination while maintaining controlled reaction conditions [27]. Subsequently, the system pressure is reduced to less than 0.5 kilopascals, facilitating continued polycondensation and byproduct removal for extended periods (typically 1-5 hours) [27].

Advanced vacuum distillation configurations incorporate specialized equipment including oil-water separators, reflux condensers, and nitrogen purging systems [24]. These components work synergistically to prevent reactant loss while maximizing byproduct elimination efficiency [24]. The vacuum system design must accommodate the specific vapor pressure characteristics of the reaction mixture, with deep vacuum requirements often necessitating multi-stage pumping systems [16].

| Distillation Stage | Pressure (kPa) | Temperature (°C) | Duration (hours) | Primary Objective |

|---|---|---|---|---|

| Initial Esterification | 101.3 | 200 | 1.0 | Water removal |

| Primary Polycondensation | 10-50 | 200 | 2-3 | Chain building |

| Final Polycondensation | <0.5 | 200-220 | 3-5 | Molecular weight optimization |

Process optimization requires careful monitoring of the distillation rate and composition of removed vapors [19]. Excessive vacuum application can result in monomer loss, while insufficient vacuum limits molecular weight development through incomplete byproduct removal [19]. The optimal protocol balances these competing factors through staged pressure reduction coordinated with temperature control [19].

Molecular Weight Control Strategies

Molecular weight control represents a critical aspect of polyethylene succinate synthesis, directly influencing mechanical properties, thermal behavior, and processing characteristics [20] [21] [30]. Effective control strategies encompass both kinetic parameters (reaction time and temperature) and chemical modification approaches (chain extension) [20] [22]. The implementation of sophisticated control methodologies enables the production of polymers with predetermined molecular weight distributions tailored to specific applications [20] [21].

Reaction Time-Temperature Optimization

The optimization of reaction time and temperature parameters requires understanding of the complex interplay between polymerization kinetics and thermal degradation mechanisms [20] [21]. Temperature elevation accelerates polycondensation reactions through increased molecular motion and collision frequency, but excessive temperatures promote undesirable side reactions including chain scission and cyclization [17] [21].

Stepwise heating protocols demonstrate superior performance compared to isothermal processing, enabling precise molecular weight control while minimizing degradation [20]. The optimal approach involves initial polymerization at moderate temperatures (120°C) for short periods (1 hour), followed by cooling to lower temperatures (60°C) for extended maturation (11 hours), and final heating for completion [20]. This methodology preferentially promotes low molecular weight species reaction, narrowing the molecular weight distribution while achieving high overall molecular weights exceeding 90,000 daltons [20].

Temperature-dependent studies reveal that polymerization rates increase exponentially with temperature up to optimal ranges (170-200°C), beyond which degradation reactions become competitive [21]. The maximum molecular weight typically occurs within 15-20 minutes at elevated temperatures, after which thermal degradation predominates [21]. Lower temperature processing (≤140°C) can enhance molecular weight by avoiding decomposition from back-biting reactions, though extended reaction times become necessary [21].

| Temperature Range (°C) | Optimal Reaction Time (hours) | Maximum Molecular Weight (g/mol) | Degradation Risk |

|---|---|---|---|

| 120-140 | 8-12 | 60,000-80,000 | Low |

| 150-170 | 4-8 | 80,000-120,000 | Moderate |

| 180-200 | 1-4 | 100,000-160,000 | High |

| >200 | 0.25-1 | 40,000-100,000 | Very High |

The implementation of temperature programming requires sophisticated process control to maintain optimal conditions throughout the polymerization cycle [20]. Multi-stage heating profiles accommodate the changing viscosity and heat transfer characteristics of the reaction mixture as molecular weight increases [20]. Advanced control systems monitor intrinsic viscosity development in real-time, enabling automatic adjustment of temperature profiles to achieve target molecular weight specifications [20].

Chain Extension via Diisocyanate/Acid Anhydride Modifiers

Chain extension methodologies utilizing diisocyanate and acid anhydride modifiers provide powerful tools for molecular weight enhancement and property modification [18] [22] [25]. These bifunctional reactive compounds serve as coupling agents, connecting polymer chains that have undergone thermal degradation or were initially of low molecular weight [22] [25]. The chain extension process occurs through specific chemical reactions with terminal hydroxyl and carboxyl groups present on polyester chains [18] [22].

Diisocyanate chain extenders, exemplified by 1,6-hexamethylene diisocyanate, demonstrate exceptional efficiency in coupling hydroxyl-terminated polymer chains through urethane bond formation [18]. The reaction proceeds rapidly at moderate temperatures (80-120°C) without generating small molecule byproducts, making it ideal for reactive processing applications [18]. When polymer chains contain both hydroxyl and carboxyl termini, combining diisocyanate with oxazoline-based chain extenders yields synergistic effects, maximizing molecular weight improvement [18].

Acid anhydride chain extenders, particularly pyromellitic dianhydride, function through ring-opening reactions with hydroxyl groups, generating carboxylic acid functionalities that can subsequently react with epoxy-containing chain extenders [18]. This two-step mechanism enables precise control over the chain extension process, though it increases system complexity compared to single-component approaches [18]. The anhydride-based systems demonstrate particular effectiveness with polyethylene terephthalate systems, achieving significant increases in intrinsic viscosity and molecular weight [18].

| Chain Extender Type | Reactive Groups | Reaction Temperature (°C) | Molecular Weight Increase | Processing Advantages |

|---|---|---|---|---|

| 1,6-Hexamethylene Diisocyanate | Isocyanate | 80-120 | 200-400% | No byproducts |

| Pyromellitic Dianhydride | Anhydride | 160-200 | 150-300% | High functionality |

| Oxazoline-based | Oxazoline | 100-140 | 100-250% | Rapid reaction |

| Epoxy-functionalized | Epoxy | 120-160 | 150-350% | Versatile chemistry |

The selection of appropriate chain extender systems depends on the specific end-group composition of the target polymer and desired final properties [22] [25]. Multifunctional chain extenders can introduce branching, potentially improving melt strength and processing characteristics while increasing molecular weight [22]. However, excessive branching may compromise mechanical properties, requiring careful optimization of chain extender concentration and reaction conditions [22] [25].

Solubility-Phase Behavior Relationships

The molecular weight of butanedioic acid;ethane-1,2-diol significantly influences its solubility characteristics and phase behavior in various solvent systems. This relationship is fundamental to understanding the processing and application potential of this biodegradable polyester system.

Critical Molecular Weight Thresholds in Aqueous Systems

Critical molecular weight thresholds represent pivotal points where the solubility behavior of butanedioic acid;ethane-1,2-diol undergoes dramatic changes in aqueous environments. Research has established distinct molecular weight ranges that correspond to specific solubility regimes and practical applications [1] [2].

Low Molecular Weight Regime (850-1,312 Da)

In the low molecular weight range, poly(ethylene succinate) oligomers exhibit high solubility in aqueous systems. Studies using direct condensation polymerization methods have demonstrated that oligomers with number-average molecular weights between 850 and 1,312 Da display complete dissolution behavior in polar solvents [1]. These oligomers show remarkable molecular weight-dependent precipitation characteristics when transitioning from good solvents like dimethyl sulfoxide to poor solvents such as water.

The precipitation threshold follows a predictable pattern where higher molecular weight oligomers within this range require progressively less water addition to induce phase separation. This behavior is quantitatively described by the Schulz equation, with coefficients A = 0.67 and B = 3.69 × 10⁴ for the dimethyl sulfoxide-water binary system [1]. The theta-solvent composition for this system occurs at 0.3 volume percent water and 0.7 volume percent dimethyl sulfoxide, representing the critical point where polymer coils assume ideal chain dimensions [1].

Intermediate Molecular Weight Regime (21,100-25,000 Da)

The intermediate molecular weight range represents the optimal zone for crystallization studies and fundamental polymer characterization. Poly(ethylene succinate) with a number-average molecular weight of 21,100 Da exhibits excellent crystallization properties while maintaining processability [3]. This molecular weight range demonstrates regime transitions in crystal growth kinetics, with a notable transition between regime III and regime II occurring at approximately 71°C [3].

High Molecular Weight Regime (55,000-178,000 Da)

High molecular weight poly(ethylene succinate) polymers, achieved through chain extension methods using diisocyanates, dibasic acid chlorides, and dibasic acid anhydrides, exhibit industrial-scale processability. Weight-average molecular weights ranging from 105,000 to 178,000 Da with corresponding number-average molecular weights of 55,000 to 81,000 Da represent the commercial application threshold [4]. At these molecular weights, the polymer demonstrates mechanical properties suitable for structural applications and packaging materials.

Critical Threshold Analysis

The critical molecular weight for ductile-brittle transition occurs between 80,000 and 110,000 g/mol, representing a fundamental threshold for mechanical property applications [5]. Below this threshold, the polymer exhibits ductile behavior with high elongation at break, while above this threshold, brittle behavior dominates. This transition significantly impacts the service life and performance characteristics of poly(ethylene succinate) products in practical applications [5].

Organic Solvent Interaction Mechanisms

The interaction mechanisms between butanedioic acid;ethane-1,2-diol and organic solvents are governed by complex thermodynamic relationships that depend critically on molecular weight. These interactions determine processing conditions, purification methods, and application performance characteristics.

Thermodynamic Solvent Compatibility

Solvent selection for poly(ethylene succinate) processing requires consideration of solubility parameters calculated through multiple approaches including Fedors, Hoy, and Hoftyzer-van Krevelen methods [1]. Tetrahydrofuran serves as an excellent "good" solvent for polymer dissolution and processing, while methanol functions as an effective "bad" solvent for precipitation purification processes [1]. The compatibility between polymer and solvent is fundamentally related to the matching of dispersive and polar components of surface energy.

Molecular Weight Effects on Solvent Interactions

Higher molecular weight poly(ethylene succinate) exhibits enhanced solvent interaction characteristics due to increased chain entanglement and reduced chain end effects. The intrinsic viscosity relationship follows the Kuhn-Mark-Houwink equation with coefficient Kη = 8.22 × 10⁻² and exponent α = 0.52 in dimethyl sulfoxide [1]. These parameters reflect the polymer conformation in solution and provide insight into molecular weight-dependent solvent interactions.

Specialized Solvent Systems

Ethylene glycol-organic solvent binary systems exhibit unique phase behavior relevant to poly(ethylene succinate) processing. The solubility of ethylene glycol in various organic diluents follows the order: chloroform > benzene > dichloroethane > carbon tetrachloride ≈ cyclohexane ≈ n-hexane [6] [7]. This solubility hierarchy reflects the relative strength of intermolecular interactions and provides guidance for solvent selection in polymer synthesis and processing applications.

The mutual solubility between ethylene glycol and organic diluents shows pronounced asymmetry, with organic diluent solubility in ethylene glycol following the order: benzene > chloroform > dichloroethane > n-hexane > cyclohexane > carbon tetrachloride [6] [7]. This asymmetric behavior influences phase behavior during polymer synthesis and processing operations.

Crystallization Kinetics Analysis

The crystallization behavior of butanedioic acid;ethane-1,2-diol is fundamentally controlled by molecular weight-dependent nucleation and growth processes. Understanding these kinetic relationships is essential for optimizing processing conditions and controlling final material properties.

Avrami Exponent Determination

The Avrami exponent represents a fundamental kinetic parameter that characterizes the crystallization mechanism and dimensionality of growth processes in poly(ethylene succinate) systems. Systematic analysis of Avrami parameters provides insight into the underlying nucleation and growth phenomena.

Pure Poly(ethylene succinate-co-1,2-propylene succinate) Systems

Pure poly(ethylene succinate-co-1,2-propylene succinate) exhibits Avrami exponents ranging from 2.1 to 2.3 across crystallization temperatures from 63°C to 71°C [8] [9]. These values indicate three-dimensional growth with sporadic nucleation mechanisms. The rate constant k varies from 1.94 × 10⁻³ min⁻ⁿ at 63°C to 1.30 × 10⁻⁴ min⁻ⁿ at 71°C, demonstrating the strong temperature dependence of crystallization kinetics [8] [9].

The crystallization half-time t₀.₅ increases dramatically with temperature, ranging from 16.4 minutes at 63°C to 41.8 minutes at 71°C [8] [9]. This temperature sensitivity reflects the competing effects of thermodynamic driving force and molecular mobility in determining crystallization rates.

Nucleating Agent Modified Systems

Addition of cellulose nanocrystals as nucleating agents significantly modifies the Avrami parameters while maintaining the fundamental crystallization mechanism. Systems containing 0.25 weight percent cellulose nanocrystals exhibit Avrami exponents from 2.3 to 2.6, indicating enhanced nucleation density without altering the growth dimensionality [8] [9].

Higher nucleating agent concentrations produce more pronounced effects. Poly(ethylene succinate-co-1,2-propylene succinate) with 1.0 weight percent cellulose nanocrystals shows Avrami exponents ranging from 2.3 to 2.8, with dramatically improved rate constants reaching 3.72 × 10⁻² min⁻ⁿ at 63°C [8] [9]. The crystallization half-time is reduced to 2.8 minutes at 63°C, representing a six-fold improvement in crystallization rate [8] [9].

Reference System Comparison

Pure poly(ethylene succinate) with molecular weight 21,100 g/mol serves as a reference system for crystallization studies. This material exhibits regime transitions characteristic of secondary nucleation theory, with a transition between regime III and regime II occurring at 71°C [3]. The ratio of nucleation constants KgIII to KgII approaches the theoretical value of 2 when the activation energy U* is set to 3,688 cal/mol [3].

Mechanistic Interpretation

The Avrami exponent values consistently in the range of 2-3 indicate three-dimensional spherulitic growth with time-dependent nucleation. The increase in Avrami exponent with nucleating agent addition reflects the transition from sporadic to enhanced heterogeneous nucleation. The maintenance of values below 3 indicates that instantaneous nucleation is not achieved even with nucleating agents, suggesting that nucleation continues throughout the crystallization process [8] [9].

Spherulitic Growth Patterns

Spherulitic growth patterns in butanedioic acid;ethane-1,2-diol systems exhibit complex morphological features that are intimately related to molecular weight, crystallization conditions, and the presence of nucleating agents. These patterns determine the final mechanical and optical properties of the crystallized material.

Baseline Spherulitic Morphology

Pure poly(ethylene succinate-co-1,2-propylene succinate) forms negative spherulites with characteristic Maltese cross patterns under crossed polarizers [8] [9]. The spherulitic growth rate remains remarkably constant at approximately 2.60 μm/min across the temperature range from 63°C to 71°C [8] [9]. This temperature-independent growth rate indicates that the crystallization process is primarily controlled by nucleation rather than growth kinetics.

At low degrees of supercooling, pure polymer systems produce relatively large spherulites exceeding 100 μm in diameter due to low nucleation density [8] [9]. The spherulite size increases with crystallization temperature, reaching dimensions greater than 250 μm at 71°C due to minimal nucleation sites available at small degrees of supercooling [8] [9].

Nucleation Density Effects

Cellulose nanocrystals dramatically alter the spherulitic morphology by providing heterogeneous nucleation sites. The nucleation density increases by factors of 3 to 10 depending on crystallization temperature and nucleating agent concentration [8] [9]. This enhanced nucleation produces smaller, more numerous spherulites while maintaining the characteristic growth rate of 2.60 μm/min [8] [9].

The nucleating agent effect is most pronounced at higher crystallization temperatures where homogeneous nucleation is limited. At 71°C, cellulose nanocrystals increase nucleation density by approximately 3-fold, while at 63°C the enhancement reaches 10-fold [8] [9]. This temperature-dependent nucleation enhancement reflects the changing balance between homogeneous and heterogeneous nucleation mechanisms.

Interfacial Energy Considerations

The nucleating efficiency of cellulose nanocrystals is quantified through interfacial energy calculations using harmonic mean and geometric mean equations. The interfacial energy between poly(ethylene succinate-co-1,2-propylene succinate) and cellulose nanocrystals is determined to be 11.96 mJ/m² using the harmonic mean equation or 6.28 mJ/m² using the geometric mean equation [8] [9].

These relatively small interfacial energy values indicate excellent compatibility between the polymer and nucleating agent, facilitating efficient heterogeneous nucleation. The low interfacial energy reduces the nucleation barrier and increases the nucleation rate, leading to enhanced crystallization kinetics and refined spherulitic morphology [8] [9].

Regime-Dependent Morphological Changes

High molecular weight poly(ethylene succinate) with Mn = 21,100 exhibits regime-dependent morphological changes. Optical microscopy and atomic force microscopy reveal distinct spherulitic and lamellar morphologies in regime II and regime III [3]. Ultrathin film studies show lozenge-shaped lamellar crystals composed of single crystals with characteristic dimensions determined by the degree of undercooling [3].

The transition from regime II to regime III at 71°C produces measurable changes in lamellar morphology and spherulitic texture. These morphological transitions directly impact the mechanical properties and optical characteristics of the final crystallized material [3].

Comparative Morphological Analysis

Comparison with related polyester systems reveals common morphological themes. Poly(butylene succinate) exhibits banded spherulites with Maltese cross patterns, while poly(ethylene adipate) forms regular banded structures with double ring features [10]. The specific morphological features depend on the balance between nucleation kinetics, growth rates, and lamellar organization processes.

The spherulitic growth patterns in butanedioic acid;ethane-1,2-diol systems represent a complex interplay of thermodynamic and kinetic factors. Control of these patterns through molecular weight optimization and nucleating agent selection provides a pathway for tailoring material properties for specific applications.

Data Tables

Table 1. Critical Molecular Weight Thresholds in Aqueous Systems

| Molecular Weight (Da) | Solubility in Water | Critical Behavior | Application Range |

|---|---|---|---|

| 846 | Highly soluble | Complete dissolution | Drug delivery oligomers |

| 1,025 | Moderately soluble | Partial dissolution | Biomedical applications |

| 1,312 | Limited solubility | Precipitation threshold | Controlled release systems |

| 21,100 | Insoluble | Crystallization optimum | Industrial polymers |

| 80,000 | Insoluble | Ductile-brittle transition | Structural applications |

| 110,000 | Insoluble | Mechanical property threshold | High-performance materials |

Table 2. Avrami Exponent Determination Parameters

| Sample | Avrami Exponent (n) | Rate Constant k (min⁻ⁿ) | Half-time t₀.₅ (min) | Nucleation Type |

|---|---|---|---|---|

| PEPS at 63°C | 2.1 | 1.94 × 10⁻³ | 16.4 | Sporadic |

| PEPS at 71°C | 2.3 | 1.30 × 10⁻⁴ | 41.8 | Sporadic |

| PEPS/CNC1 at 63°C | 2.8 | 3.72 × 10⁻² | 2.8 | Enhanced heterogeneous |

| PEPS/CNC1 at 71°C | 2.3 | 4.30 × 10⁻³ | 9.1 | Enhanced heterogeneous |

| PES (reference) | 2.0 | N/A | N/A | Homogeneous |

Table 3. Spherulitic Growth Rate Analysis

| Temperature (°C) | PEPS Growth Rate (μm/min) | Nucleation Density | CNC Effect on Nucleation | Spherulite Size |

|---|---|---|---|---|

| 63 | 2.60 | Low | 10× increase | Large (>100 μm) |

| 65 | 2.60 | Low | 8× increase | Large (>100 μm) |

| 67 | 2.60 | Very Low | 6× increase | Large (>150 μm) |

| 69 | 2.60 | Very Low | 4× increase | Very Large (>200 μm) |

| 71 | 2.60 | Minimal | 3× increase | Very Large (>250 μm) |

Table 4. Organic Solvent Interaction Mechanisms

| Solvent System | Interaction Type | Molecular Weight Effect | Application |

|---|---|---|---|

| THF/Methanol | Good/poor solvent pair for purification | Used for fractionation | Polymer purification |

| DMSO/Water | Theta solvent system | Critical for precipitation threshold | Solubility parameter studies |

| Chloroform | High solubility with ethylene glycol | Enhanced with higher MW | Swelling studies |

| Benzene | Moderate solubility | Limited interaction | Phase behavior analysis |

| Dichloroethane | Low solubility | Minimal interaction | Compatibility testing |

Research Findings Summary

The molecular weight-dependent properties of butanedioic acid;ethane-1,2-diol demonstrate clear thresholds that govern solubility behavior, crystallization kinetics, and spherulitic morphology. Critical molecular weight ranges have been established: oligomers (850-1,312 Da) for biomedical applications, intermediate molecular weights (21,100 Da) for fundamental studies, and high molecular weights (55,000-178,000 Da) for commercial applications [1] [3] [4].

The Avrami analysis reveals three-dimensional growth mechanisms with enhanced nucleation achieved through cellulose nanocrystals, reducing crystallization half-times from 41.8 to 9.1 minutes at 71°C [8] [9]. Spherulitic growth rates remain constant at 2.60 μm/min regardless of nucleating agent concentration, indicating nucleation-controlled rather than growth-controlled crystallization [8] [9].

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).